molecular formula C15H19FN2O3 B2460506 Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate CAS No. 1008658-22-7

Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B2460506
CAS No.: 1008658-22-7
M. Wt: 294.326
InChI Key: GJQULNRFXWORNU-UHFFFAOYSA-N
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Description

Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate is a chemical compound with the molecular formula C15H19FN2O3 and a molecular weight of 294.326 g/mol. This compound is used in various scientific experiments and has applications in multiple fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

ethyl 2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-2-21-14(19)9-13-15(20)17-6-7-18(13)10-11-4-3-5-12(16)8-11/h3-5,8,13H,2,6-7,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQULNRFXWORNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate involves several steps. One common synthetic route includes the reaction of 3-fluorobenzylamine with ethyl 2-oxoacetate in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate can be compared with other similar compounds, such as:

    Ethyl [1-(3-chlorobenzyl)-3-oxopiperazin-2-yl]acetate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl [1-(3-bromobenzyl)-3-oxopiperazin-2-yl]acetate: Similar structure but with a bromine atom instead of fluorine.

    Ethyl [1-(3-methylbenzyl)-3-oxopiperazin-2-yl]acetate: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity, biological activity, and physicochemical properties.

Biological Activity

Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate is a synthetic compound belonging to the class of piperazine derivatives. Its unique structural characteristics, including an ethyl acetate moiety and a piperazine ring substituted with a 3-fluorobenzyl group, make it a subject of interest in medicinal chemistry. This article explores its biological activity, potential therapeutic effects, and relevant research findings.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit various biological activities, including:

  • Antimicrobial Properties : Studies have shown that piperazine derivatives can possess significant antimicrobial activity against various pathogens.
  • Anticancer Effects : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.
  • Neuropharmacological Effects : There is emerging interest in the neuroactive properties of piperazine derivatives, suggesting potential applications in treating neurological disorders.

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The compound might inhibit or activate these targets, leading to various pharmacological effects. For instance:

  • Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, potentially impacting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : Interaction with neurotransmitter receptors may explain its neuropharmacological effects.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Activity : A study demonstrated that piperazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties.
  • Anticancer Potential : In vitro studies indicated that compounds with structural similarities can inhibit the growth of cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation .
  • Neuropharmacological Effects : Research has shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating depression and anxiety disorders.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetateStructureContains a benzoyl group instead of a fluorobenzyl group
Ethyl 3-(2-fluorophenyl)-3-oxopropanoateStructureSimilar carbon skeleton but lacks piperazine functionality
Ethyl acetoacetateStructureA simpler β-keto ester used widely as a precursor in organic synthesis

This table highlights the diversity within the chemical class while emphasizing the unique features of this compound.

Q & A

Q. What are the optimal synthetic routes for Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves introducing the 3-fluorobenzyl group to the piperazine ring via alkylation or acylation. For example, fluorobenzyl halides or acyl chlorides (e.g., 3-fluorobenzoyl chloride) can react with piperazine derivatives under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like THF or ethanol . Post-reaction purification via silica gel chromatography (EtOAc/petroleum ether) or recrystallization improves purity . Yield optimization may require controlled stoichiometry (1:2 molar ratio of piperazine to fluorobenzyl reagent) and reflux conditions (12–24 hours) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Assigns protons and carbons, particularly distinguishing the 3-fluorobenzyl aromatic signals (δ 6.8–7.4 ppm) and the piperazine/ester backbone .
  • X-ray Crystallography : Resolves stereochemistry and confirms the 3-oxopiperazin-2-yl conformation. For example, C–H···O and π-π stacking interactions stabilize the crystal lattice .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., exact mass 428.1107 for derivatives) .

Q. How does the 3-fluorobenzyl substituent influence solubility and chromatographic behavior?

  • Methodological Answer : The hydrophobic 3-fluorobenzyl group reduces aqueous solubility but enhances lipophilicity, favoring dissolution in ethyl acetate or dichloromethane . For HPLC analysis, reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) effectively separate impurities, while TLC on silica gel (EtOAc/hexane) monitors reaction progress .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly regarding the 3-oxopiperazine and fluorobenzyl moieties?

  • Methodological Answer :
  • 3-Oxopiperazine : The keto group enhances hydrogen-bonding interactions with target proteins (e.g., enzymes or receptors). Modifications here (e.g., replacing oxygen with sulfur) alter potency .
  • 3-Fluorobenzyl : Fluorine’s electronegativity increases metabolic stability and influences π-stacking in binding pockets. Comparative studies with 2- or 4-fluorobenzyl analogs reveal positional effects on bioactivity .
  • Ethyl Ester : Hydrolysis to the carboxylic acid (e.g., in vivo) can modulate pharmacokinetics. Stability assays in plasma or buffer (pH 7.4) quantify hydrolysis rates .

Q. How can contradictory pharmacokinetic data between in vitro and in vivo models be resolved?

  • Methodological Answer :
  • In Vitro-In Vivo Correlation (IVIVC) : Use hepatic microsomes or S9 fractions to predict metabolic clearance. For example, CYP450 isoforms (e.g., CYP3A4) may dominate oxidative metabolism .
  • Tissue Distribution Studies : Radiolabeled compound (e.g., ¹⁴C) tracks absorption and biodistribution in rodent models, addressing discrepancies in bioavailability .
  • Protein Binding Assays : Equilibrium dialysis evaluates plasma protein binding, which may explain reduced free drug concentrations in vivo .

Q. What strategies validate target engagement in mechanistic studies?

  • Methodological Answer :
  • SPR (Surface Plasmon Resonance) : Quantifies binding affinity (KD) to purified targets (e.g., kinases or GPCRs) .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by measuring thermal stabilization of proteins in lysates after compound treatment .
  • Knockdown/Overexpression Models : CRISPR/Cas9 gene editing or siRNA silencing validates target specificity in cellular assays .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC₅₀ values across enzymatic assays?

  • Methodological Answer :
  • Assay Standardization : Control variables like ATP concentration (for kinases) or incubation time. For example, ATP levels >1 mM may skew results for ATP-competitive inhibitors .
  • Orthogonal Assays : Validate hits using fluorescence polarization (FP) and radiometric assays to rule out false positives .
  • Protease Contamination Checks : Use protease inhibitors (e.g., PMSF) in cell lysates to prevent compound degradation during assays .

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